2,4,6-Triacetylpyridine
Description
2,4,6-Triacetylpyridine (CAS: 132855-04-0) is a heterocyclic organic compound derived from pyridine, featuring acetyl (-COCH₃) groups at the 2-, 4-, and 6-positions of the pyridine ring. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . The acetyl substituents confer distinct electronic and steric properties, making it a valuable intermediate in coordination chemistry and organic synthesis. Its electron-withdrawing acetyl groups reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine, influencing its reactivity and ligand behavior in metal complexes .
Properties
CAS No. |
132855-04-0 |
|---|---|
Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
1-(2,6-diacetylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C11H11NO3/c1-6(13)9-4-10(7(2)14)12-11(5-9)8(3)15/h4-5H,1-3H3 |
InChI Key |
FTCWYGHVMOFNFE-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C |
Synonyms |
2,4,6-Triacetylpyridine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table highlights key structural and molecular differences between 2,4,6-Triacetylpyridine and analogous acetylated pyridines:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Substituent Positions |
|---|---|---|---|---|
| This compound | C₁₀H₉NO₃ | 191.18 | 132855-04-0 | 2, 4, 6 |
| 2,4,5-Triacetylpyridine | C₁₁H₁₁NO₃ | 205.21 | 78840-72-9 | 2, 4, 5 |
| 2,6-Diacetylpyridine-4-carboxaldehyde | C₁₂H₁₃NO₄ | 235.23 | 1393576-91-4 | 2, 6 (acetyl); 4 (aldehyde) |
Key Observations :
- Substituent Position Effects : The position of acetyl groups significantly impacts molecular symmetry and electronic distribution. For example, this compound’s symmetrical substitution enhances steric hindrance around the pyridine nitrogen, reducing its basicity compared to asymmetrical analogs like 2,4,5-Triacetylpyridine .
- Functional Group Diversity : 2,6-Diacetylpyridine-4-carboxaldehyde introduces an aldehyde group, increasing polarity and reactivity for applications in Schiff base synthesis .
Physical and Chemical Properties
- Solubility: Mono-acetylated pyridines like 3-Acetylpyridine exhibit moderate water solubility (~600 mg/L) and a log Kow of 2.3 . In contrast, this compound’s three hydrophobic acetyl groups likely reduce water solubility and increase lipophilicity.
- Basicity : Methyl-substituted pyridines, such as 2,4,6-Trimethylpyridine (pKa ~7.43), are more basic due to electron-donating methyl groups. The electron-withdrawing acetyl groups in this compound lower its pKa, making it a weaker base .
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